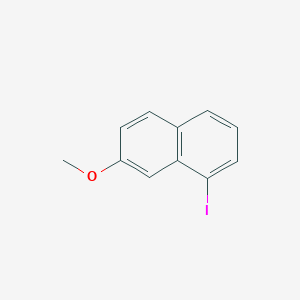

1-Iodo-7-methoxynaphthalene

Description

Contextualizing Halogenated Methoxy (B1213986) Naphthalene (B1677914) Derivatives within Aromatic Systems

1-Iodo-7-methoxynaphthalene belongs to a broader class of compounds known as halogenated methoxy naphthalene derivatives. The introduction of halogen atoms and methoxy groups onto an aromatic system like naphthalene is a common strategy in synthetic chemistry to modulate the electronic properties and reactivity of the parent molecule. msu.edugoogle.com Naphthalene itself is more reactive than benzene (B151609) in both substitution and addition reactions. msu.edu

The presence of substituents on the naphthalene core creates positional isomers with distinct chemical and physical properties. For example, isomers of this compound include 1-iodo-2-methoxynaphthalene (B1296216), 1-iodo-4-methoxynaphthalene, and 1-iodo-6-methoxynaphthalene, each having the same molecular formula but different arrangements of the iodo and methoxy groups. molbase.com This isomerism is critical as the position of the substituents dramatically influences the molecule's electronic environment and steric hindrance, thereby directing the outcomes of further chemical reactions.

Halogenated naphthalenes are valuable precursors in synthetic routes. Processes like the Sommelet reaction or hydrolysis followed by oxidation can convert halomethyl-methoxynaphthalenes into naphthaldehydes, which are important synthetic intermediates. google.com The synthesis of these halogenated derivatives often involves direct halogenation of a methoxynaphthalene precursor. acs.orgscirp.org

Significance of Iodine and Methoxy Substituents on Naphthalene Reactivity Profiles

The reactivity of this compound is fundamentally governed by the electronic and steric effects of its two substituents: the methoxy group and the iodine atom. These groups exert profound and often opposing influences on the naphthalene ring.

The methoxy group (-OCH₃) is a strong electron-donating group. msu.edu Through the mesomeric effect (or resonance), the oxygen atom's lone pairs increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to the substituent. This "activation" of the ring makes it significantly more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted naphthalene. msu.edu Studies on related methoxynaphthalene derivatives show that the methoxy group can direct further substitution. acs.org

The most significant role of the iodine substituent in a compound like this compound is its function as an excellent leaving group. The carbon-iodine bond is relatively weak, making the iodine atom readily displaceable in various reactions. This property is exploited in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, which are powerful methods for forming new carbon-carbon bonds. evitachem.comarkat-usa.org For instance, iodo-methoxynaphthalene derivatives can be reacted with organostannanes in Stille reactions or with boronic acids in Suzuki couplings to create more complex biaryl structures. evitachem.comarkat-usa.org

The interplay between the electron-donating methoxy group and the large, polarizable iodine atom creates a unique reactivity profile. The methoxy group activates the ring, while the iodine provides a reactive site for nucleophilic substitution and cross-coupling reactions, making this compound a versatile intermediate for constructing complex molecular architectures. evitachem.com

Properties

IUPAC Name |

1-iodo-7-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTHAOZBGAHYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2I)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597273 | |

| Record name | 1-Iodo-7-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66240-21-9 | |

| Record name | 1-Iodo-7-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 1 Iodo 7 Methoxynaphthalene

Cross-Coupling Reactions Facilitated by the Aryl Iodide Moiety

The aryl iodide moiety is the primary site for synthetic transformations involving 1-iodo-7-methoxynaphthalene, serving as a versatile handle for constructing more complex molecular architectures. The high reactivity of the C–I bond allows it to readily undergo oxidative addition to low-valent transition metal centers, initiating catalytic cycles for a wide array of cross-coupling reactions. wikipedia.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound is a suitable substrate for these reactions, coupling with various boronic acids to produce biaryl compounds. nih.gov The general scheme involves the reaction of the aryl iodide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov

Research on the closely related isomer, 1-iodo-2-methoxynaphthalene (B1296216), highlights the typical conditions and outcomes for such transformations. In studies of asymmetric Suzuki–Miyaura coupling, the methoxy (B1213986) group was found to be crucial for achieving high yields and enantioselectivity. chinesechemsoc.org The reaction between 1-iodo-2-methoxynaphthalene and 1-naphthylboronic acid, for instance, has been optimized using various palladium catalysts, ligands, and bases to yield the corresponding biaryl product. chinesechemsoc.org These findings underscore the utility of iodo-methoxynaphthalene scaffolds in constructing sterically hindered and functionally diverse biaryl systems. liv.ac.uk

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | 1-Iodo-2-methoxynaphthalene | Electrophilic coupling partner | chinesechemsoc.org |

| Boron Reagent | 1-Naphthylboronic acid | Nucleophilic coupling partner | chinesechemsoc.org |

| Catalyst | Pd(OAc)₂ | Facilitates the C-C bond formation | liv.ac.uk |

| Ligand | Chiral diamine ligands (e.g., L1) | Stabilizes the catalyst and induces asymmetry | chinesechemsoc.org |

| Base | KF (Potassium Fluoride) | Activates the boron reagent and facilitates transmetalation | chinesechemsoc.org |

| Solvent | Toluene | Reaction medium | liv.ac.uk |

Cobalt-catalyzed reductive cross-coupling has emerged as a powerful, cost-effective alternative to palladium-based methods for forging carbon-carbon bonds. dntb.gov.ua These reactions couple two different electrophiles, such as an aryl iodide and another organic halide, in the presence of a cobalt catalyst and a reductant. dicp.ac.cn The integration of electrochemistry provides a sustainable means of driving the reduction, avoiding the use of stoichiometric metallic reductants like zinc or manganese. thieme-connect.de

In this context, an aryl halide like this compound can be coupled with another electrophile. The general process involves the electrochemical reduction of a high-valent cobalt species to a low-valent, catalytically active state. This species then reacts with the two electrophiles to form the cross-coupled product. chinesechemsoc.org The chemoselectivity of the reaction, favoring the cross-product over homocoupled byproducts, can be controlled by modulating the electrochemical potential, taking advantage of the different reduction potentials of the organometallic intermediates. chinesechemsoc.org This technique has been successfully applied to the enantioselective synthesis of axially chiral biaryls by coupling two different aryl halides. chinesechemsoc.org

To circumvent the cost and toxicity associated with transition metals, metal-free cross-coupling strategies have been developed. One prominent approach involves the use of hypervalent iodine(III) reagents, which can mediate the oxidative cross-coupling of an electron-rich arene with another aromatic partner. jst.go.jp

While not a direct photo-induced coupling of this compound itself, related metal-free strategies demonstrate the principles. For instance, heteroaromatic compounds can be coupled with electron-rich arenes like 1-methoxynaphthalene (B125815). jst.go.jp The process often involves the in-situ formation of a diaryliodonium(III) salt, which then undergoes a coupling reaction. In some cases, additives like bromotrimethylsilane (B50905) (TMSBr) are required to facilitate the reaction. jst.go.jp Another pathway is the base-promoted homolytic aromatic substitution (HAS), where aryl radicals are generated from aryl halides and then react with arenes, although this can be less efficient. acs.org Photo-induced methods, specifically, can involve the formation of aryl cations under irradiation, which then react with a nucleophilic partner. acs.org

The activation of the aryl iodide is the critical initiating step in most metal-catalyzed cross-coupling reactions. ucla.edu The generally accepted mechanism involves the oxidative addition of the C–I bond to a low-valent metal center, typically M(0) or M(I) where M can be palladium, nickel, or cobalt. wikipedia.org In this step, the metal inserts itself into the carbon-iodine bond, breaking the bond and forming a new organometallic intermediate, LₙM(Ar)(I), where the metal's oxidation state has increased by two. wikipedia.org

The C(sp²)–I bond is weaker than corresponding C–Br or C–Cl bonds, making aryl iodides highly reactive substrates that often allow for milder reaction conditions. oaes.cc For nickel- and cobalt-catalyzed reactions, the mechanism can be more complex, potentially involving single-electron transfer (SET) pathways and the formation of radical intermediates. ucla.eduoaes.cc In electrochemical cobalt-catalyzed couplings, for example, an aryl cobalt(III) species is formed via oxidative addition, which is then selectively reduced at the cathode to drive the catalytic cycle forward. chinesechemsoc.org In all these pathways, the lability and electrophilicity of the iodine atom in this compound make its C1 position the focal point for these powerful bond-forming transformations.

Oxidation Reactions of the Methoxy Group

While the aryl iodide is the primary site for cross-coupling, the methoxy group also imparts specific reactivity to the molecule, particularly towards oxidation.

The methoxy group is an activating, electron-donating group that increases the electron density of the naphthalene (B1677914) ring, making it more susceptible to oxidation compared to unsubstituted naphthalene. unimi.it Oxidation of methoxy-substituted naphthalenes can lead to the formation of naphthoquinones, a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. wikipedia.org

Electrochemical methods have proven effective for such transformations. Anodic oxidation of methoxynaphthalene derivatives in methanol (B129727) can yield naphthoquinone monoacetals. rsc.org Chemical oxidation is also a viable route. For instance, 2-methylnaphthalene (B46627) can be oxidized to 2-methyl-1,4-naphthoquinone using hydrogen peroxide and an acid catalyst. researchgate.net Similarly, 2-hydroxy-1,4-naphthoquinone (B1674593) can be converted to 2-methoxynaphthalene-1,4-dione. scielo.brscielo.br These examples demonstrate that the methoxy-substituted ring of this compound is predisposed to oxidation, which, under appropriate conditions, could cleave the methyl group and form a 1-iodo-7,X-naphthoquinone derivative.

Nucleophilic Substitution Reactions and Reactivity Patterns

The carbon-iodine bond in this compound is a key site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. The reactivity of this aryl iodide is significantly influenced by the reaction conditions and the nature of the nucleophile, often proceeding through pathways distinct from classical SNAr mechanisms.

Reactivity with Diverse Nucleophilic Species

This compound and its isomers have been shown to react with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. A prominent pathway for these transformations is the photo-stimulated radical nucleophilic substitution (SRN1) mechanism.

Research on the closely related isomer, 1-iodo-2-methoxynaphthalene, provides significant insight into this reactivity. For instance, its photo-stimulated reaction with the anion of 2-naphthol (B1666908) in solvents like liquid ammonia (B1221849) or dimethyl sulfoxide (B87167) (DMSO) yields the corresponding biaryl product, 2'-methoxy-1,1'-binaphthalenyl-2-ol. organic-chemistry.orgbeilstein-journals.org The efficiency of this coupling is dependent on the solvent, which plays a crucial role in the competition between the desired substitution and the reduction of the intermediate aryl radical. organic-chemistry.org

Similarly, the reaction of 1-iodo-2-methoxynaphthalene with the 2-naphthylacetonitrile (B189437) anion under photostimulation proceeds in high yield (84-90%) to form the C-C coupled product. acs.org In this case, a minor side-product is the reduced compound, 2-methoxynaphthalene (B124790), which arises from the aryl radical abstracting a hydrogen atom from the solvent. acs.org Other transformations include palladium-catalyzed sp²-sp cross-coupling reactions with terminal alkynes like 1,7-octadiyne (B1345467), demonstrating its utility in constructing more complex carbon skeletons. beilstein-journals.org Furthermore, under catalytic conditions with a reduced phenalenyl species, this compound and its derivatives can undergo efficient hydrodehalogenation or dehalogenative deuteration, showcasing a reductive reactivity pathway that also proceeds via a single electron transfer mechanism. nih.gov

Table 1: Reaction of 1-Iodo-2-methoxynaphthalene with 2-Naphthoxide Anion This interactive table summarizes the product yields from the SRN1 reaction between 1-iodo-2-methoxynaphthalene and the anion of 2-naphthol under different conditions, as documented in scientific literature. organic-chemistry.org

| Solvent | Nucleophile/Substrate Ratio | Irradiation Time (min) | 2'-methoxy-1,1'-binaphthalenyl-2-ol Yield (%) | 2-Methoxynaphthalene Yield (%) |

| Liq. NH₃ | 4 | 90 | 35 | 56 |

| Liq. NH₃ | 2 | 90 | 52 | 30 |

| DMSO | 4 | 90 | 48 | 46 |

| DMSO | 2 | 90 | 52 | 31 |

Electron Transfer SRN1 Mechanism in Biaryl Derivative Synthesis

The synthesis of biaryl derivatives from this compound often proceeds via the SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism. organic-chemistry.orgrsc.org This multi-step chain reaction is distinct from classical nucleophilic aromatic substitution and is initiated by the transfer of an electron to the aryl iodide substrate.

The key steps of the SRN1 mechanism are as follows:

Initiation: An electron is transferred from a donor (which can be the nucleophile itself or an external initiator) to this compound, forming a radical anion. nih.govrsc.org

Fragmentation: This radical anion is unstable and rapidly fragments, cleaving the carbon-iodine bond to produce an iodide anion and a 7-methoxy-1-naphthyl radical. organic-chemistry.orgbeilstein-journals.org

Coupling: The 7-methoxy-1-naphthyl radical then reacts (couples) with the nucleophile to form a new radical anion, that of the substitution product. organic-chemistry.org

Propagation: This new radical anion transfers its excess electron to a neutral molecule of the starting this compound, thereby forming the final substitution product and regenerating the initial radical anion to continue the chain. rsc.org

This mechanism is supported by experimental evidence, such as the requirement for photochemical stimulation for many of these reactions to proceed efficiently and the observed competition with radical reduction pathways. organic-chemistry.orgacs.org The synthesis of asymmetrically substituted biaryls, like 1,1'-binaphthyl derivatives, highlights the utility of the SRN1 pathway, where the coupling between the aryl radical and a naphthoxide anion is the crucial C-C bond-forming step. organic-chemistry.orgbeilstein-journals.org

Applications of Hypervalent Iodine Chemistry in Transformations of this compound

Aryl iodides like this compound serve as precursors for the synthesis of hypervalent iodine reagents, also known as λ³-iodanes. These compounds exhibit reactivities that are powerful alternatives to traditional transition metal-based transformations, offering green and sustainable routes for forming new chemical bonds. acs.orgtemple.edu

Oxidative Activation of Aryl-Iodide Bonds to λ³-Iodanes

The iodine atom in this compound can be oxidized from its I(I) state to a hypervalent I(III) state. This transformation is typically achieved by reacting the aryl iodide with a strong oxidizing agent in the presence of a suitable ligand source. acs.org A common class of λ³-iodanes formed this way are diaryliodonium salts. beilstein-journals.orgacs.orgrsc.org

The synthesis of a diaryliodonium salt from an iodoarene can be performed as a one-pot procedure. beilstein-journals.orgrsc.org For example, this compound could be treated with an oxidant like potassium persulfate (K₂S₂O₈) or Oxone in the presence of another aromatic compound (arene) and a strong acid. This process first generates a hypervalent iodine(III) species, which then undergoes electrophilic substitution with the second arene to yield the diaryliodonium salt. acs.org These salts, containing a [Ar-I⁺-Ar'] moiety, are stable, often crystalline solids that can be isolated and used as versatile arylating agents. organic-chemistry.orgacs.org

Formation of C-C and C-Heteroatom Bonds via Hypervalent Intermediates

Diaryliodonium salts derived from this compound are powerful electrophilic sources of the 7-methoxynaphthyl group. They can react with a wide range of carbon and heteroatom nucleophiles under transition metal-free conditions to form new C-C and C-heteroatom bonds. acs.orgtemple.edu

The general mechanism involves two key steps:

Ligand Exchange: The counter-anion of the diaryliodonium salt is exchanged with the incoming nucleophile (Nu⁻). This forms a neutral, T-shaped λ³-iodane intermediate. acs.org

Reductive Elimination: This intermediate undergoes reductive elimination, where the nucleophile and one of the aryl groups are coupled together, forming the product (Ar-Nu). The other aryl group is released as an iodoarene byproduct (Ar'-I). acs.org

This methodology has been widely applied for the arylation of nucleophiles such as phenoxides, amines, and carbanions. acs.orgtemple.edu The reaction is highly valuable as it avoids the use of toxic heavy metals and often proceeds under mild conditions. acs.org By using these hypervalent iodine intermediates, the 7-methoxynaphthyl moiety can be efficiently transferred to various molecular scaffolds, providing a key synthetic tool for constructing complex organic molecules. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within 1-iodo-7-methoxynaphthalene. The naphthalene (B1677914) ring system forms a large, conjugated chromophore, which gives rise to characteristic strong absorptions in the UV region. The electronic properties of this chromophore are modulated by the presence of the methoxy (B1213986) (-OCH₃) group, an electron-donating auxochrome, and the iodo (-I) group, which can influence the spectrum through its electronic and heavy-atom effects.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions. While specific experimental data for this compound is not widely published, the absorption maxima (λmax) can be predicted based on analysis of related compounds such as 1-methoxynaphthalene (B125815) and other substituted naphthalenes. The parent naphthalene molecule exhibits intense bands around 220 nm, a structured band between 250-290 nm, and a weaker, broad band above 300 nm.

The introduction of the methoxy group typically causes a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom. Conversely, the bulky iodine atom at the 1-position may cause a slight perturbation of the naphthalene ring's planarity, potentially affecting the spectral fine structure. The interaction of these substituents determines the final absorption profile, which is crucial for confirming the extent of conjugation and the electronic environment of the molecule.

Table 1: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λmax Range (nm) | Associated Chromophore |

|---|---|---|

| π → π* | ~220-240 | Naphthalene Ring System |

| π → π* | ~280-300 | Naphthalene Ring System (with vibrational fine structure) |

| π → π* | ~310-330 | Naphthalene Ring System (shifted by substituents) |

Infrared and Raman Spectroscopic Analysis of Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups and probe the vibrational modes of the this compound molecule. A detailed vibrational analysis has been performed on the parent compound, 1-methoxynaphthalene, providing a strong foundation for assigning the spectral features of its iodinated derivative. niscpr.res.inresearchgate.net

The IR spectrum provides information on vibrations that change the molecule's dipole moment, while Raman spectroscopy detects vibrations that alter its polarizability. Key vibrational modes for this compound include the C-H stretching of the aromatic ring and the methoxy group, the C-O-C stretching of the ether linkage, the in-plane and out-of-plane bending of aromatic C-H bonds, and the characteristic low-frequency C-I stretching vibration.

The presence of the methoxy group is confirmed by asymmetric and symmetric C-O-C stretching bands. The aromatic nature of the naphthalene core is evidenced by C=C stretching vibrations within the ring and aromatic C-H stretching just above 3000 cm⁻¹. The substitution pattern on the naphthalene rings influences the position and intensity of the C-H out-of-plane bending modes, which are diagnostic for isomeric structures. The carbon-iodine (C-I) stretch is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, and is a direct indicator of successful iodination.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Methyl C-H Stretch | 2950-2850 | IR, Raman |

| Aromatic C=C Stretch | 1620-1580, 1510-1450 | IR, Raman |

| Asymmetric C-O-C Stretch | 1270-1230 | IR |

| Symmetric C-O-C Stretch | 1050-1020 | IR |

| Aromatic C-H Out-of-Plane Bend | 900-675 | IR |

| C-I Stretch | 600-500 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous assignment of the substitution pattern and assessment of isomeric purity.

Although specific spectral data for the 1-iodo-7-methoxy isomer is not available in the cited literature, a precise prediction of its NMR spectra can be made by analyzing substituent effects and comparing them with the published data of its isomers, such as 1-iodo-2-methoxynaphthalene (B1296216) and 1-iodo-4-methoxynaphthalene. rsc.org

¹H NMR Spectrum: The spectrum is expected to show six distinct aromatic proton signals and one singlet for the methoxy group protons. The methoxy singlet (-OCH₃) should appear in the upfield region around δ 3.9-4.0 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with their neighbors. The proton at C8, being in the peri position to the deshielding iodine atom, is expected to be shifted significantly downfield.

¹³C NMR Spectrum: The spectrum will display 11 distinct signals, one for each carbon atom. The carbon of the methoxy group will resonate around δ 55-57 ppm. The carbon atom directly bonded to the iodine (C1) will be significantly shielded due to the "heavy atom effect," appearing at a characteristically upfield chemical shift (typically δ 85-95 ppm). The carbon attached to the methoxy group (C7) will be deshielded, appearing far downfield (around δ 158-160 ppm). The remaining eight aromatic carbon signals will appear in the typical range of δ 105-138 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (in CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| H2 | 7.2-7.3 | d |

| H3 | 7.7-7.8 | t |

| H4 | 7.8-7.9 | d |

| H5 | 7.8-7.9 | d |

| H6 | 7.1-7.2 | dd |

| H8 | 8.0-8.2 | d |

| OCH₃ | 3.9-4.0 | s |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted δ (ppm) |

|---|---|

| C1 | 85-95 |

| C2 | 130-132 |

| C3 | 128-130 |

| C4 | 125-127 |

| C4a | 136-138 |

| C5 | 129-131 |

| C6 | 105-107 |

| C7 | 158-160 |

| C8 | 118-120 |

| C8a | 134-136 |

| OCH₃ | 55-57 |

Mass Spectrometry (e.g., LC-MS) and Chromatographic Techniques (e.g., HPLC, UPLC) for Compound Characterization

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₁H₉IO. The monoisotopic mass of the compound is 283.96981 Da, and its molecular weight is approximately 284.09 g/mol . nih.gov In techniques like GC-MS, the mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z 284, which is often the base peak for its isomers. rsc.org Common fragmentation patterns would include the loss of the iodine atom (M-127) and the methoxy group (M-31) or a methyl radical (M-15).

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are fundamental for the purification and purity assessment of this compound. rsc.orgjst.go.jp These methods are highly effective at separating the target compound from unreacted starting materials, reagents, and potential regioisomers formed during synthesis. By using a suitable stationary phase (e.g., C18) and a mobile phase gradient, a sharp, single peak can be obtained for the pure compound. The purity is typically quantified by integrating the peak area and is often confirmed using a diode-array detector (DAD) or by coupling the chromatograph to a mass spectrometer (LC-MS), which provides mass information for the eluted peaks, further verifying the identity of the product. rsc.org

Table 5: Mass Spectrometry Data for this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₉IO | Confirms elemental composition |

| Molecular Weight | 284.09 g/mol | Used for stoichiometric calculations |

| Exact Mass | 283.96981 Da | Confirms molecular formula with high precision (HRMS) |

| Major MS Fragment | [M]⁺ (m/z 284) | Molecular ion peak |

| Key Fragments | m/z 157 ([M-I]⁺) | Loss of iodine atom |

| m/z 128 ([M-I-CHO]⁺) | Subsequent loss of formyl radical |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving 1-iodo-7-methoxynaphthalene and related compounds. By calculating the electronic structure of molecules, DFT allows for the detailed mapping of reaction pathways, including the identification of transition states and the determination of activation energies.

Analysis of Transition States and Activation Barriers in Synthetic Pathways

The synthesis of this compound typically involves the electrophilic iodination of 7-methoxynaphthalene. Theoretical analysis of the electrophilic iodination of polycyclic aromatic hydrocarbons, such as naphthalene (B1677914), has been performed using DFT methods. researchgate.net These studies reveal that a key distinction of the iodination process compared to chlorination is its enhanced reversibility due to protodeiodination. researchgate.net The calculations indicate that the reversibility of iodination increases with the electron-donating properties of the aromatic substrate. researchgate.net

For the iodination of naphthalene, a stage-by-stage thermodynamic calculation using the DFT B3LYP/6-311G* method can elucidate the reaction mechanism. researchgate.net This involves the formation of a π-complex between the naphthalene ring and the iodinating agent (e.g., iodine monochloride), followed by the formation of a σ-complex (also known as an arenium ion or Wheland intermediate), and finally deprotonation to yield the iodinated product. The transition states connecting these intermediates can be located, and their corresponding activation energies can be calculated to predict the reaction kinetics.

In a related context, computational analysis of the radical-nucleophile coupling reaction between the 2-methoxy-1-naphthyl radical and a nucleophile has been performed using B3LYP calculations. arkat-usa.org The activation energy for this coupling was calculated to be 4.00 kcal/mol, which is slightly higher than that for the unsubstituted 1-naphthyl radical (3.20 kcal/mol), suggesting a steric influence of the ortho-methoxy group on the transition state. arkat-usa.org Although this study focuses on the 2-methoxy isomer, the principles can be extended to understand the reactivity of the 7-methoxy isomer in similar radical reactions.

Elucidation of Regioselectivity and Enantioselectivity in Catalytic Reactions

DFT calculations are instrumental in understanding and predicting the regioselectivity and enantioselectivity of catalytic reactions involving iodo-methoxynaphthalene derivatives. For instance, in palladium-catalyzed cross-coupling reactions, the nature and position of substituents on the naphthalene ring play a crucial role in determining the reaction outcome.

While specific DFT studies on the catalytic reactions of this compound are not extensively documented, research on related systems provides valuable insights. For example, DFT calculations have been employed to investigate the mechanism of palladium(II)-mediated enantioselective C-H iodination. acs.org These studies dissect the reaction into key steps: C-H bond activation, oxidative addition of iodine, reductive elimination of the iodinated product, and catalyst regeneration. acs.org By analyzing the transition state energies for different pathways, the origins of stereoselectivity can be pinpointed.

Furthermore, computational modeling can predict the regioselectivity of the iodination of 7-methoxynaphthalene itself. The methoxy (B1213986) group at the 7-position is an ortho-, para-directing group, activating the naphthalene ring towards electrophilic substitution. DFT studies can quantify the relative activation energies for iodination at the various possible positions on the ring, thus predicting the most likely site of substitution.

Studies on Substituent Directing Effects and Catalyst-Substrate Interactions

The electronic and steric effects of the iodo and methoxy substituents in this compound govern its reactivity. The iodine atom at the 1-position exerts a mild electron-withdrawing inductive effect and significant steric bulk. Conversely, the methoxy group at the 7-position is a strong electron-donating group through resonance, while also having a moderate steric presence.

Theoretical investigations into substituent effects on the non-catalyzed amination of aryl halides have demonstrated the utility of DFT in quantifying these influences. nih.gov By calculating the activation energy barriers for various substituted aryl halides and correlating them with Hammett constants, a deeper understanding of the interplay between electronic and steric effects can be achieved. nih.gov Such studies can be conceptually applied to predict the reactivity of this compound in nucleophilic aromatic substitution reactions.

In the context of catalytic reactions, DFT can model the interactions between the catalyst and the substrate. For 1,7-disubstituted naphthalenes, the steric and electronic properties of the substituents influence how the molecule binds to a catalyst's active site. acs.orgresearchgate.net These interactions can affect the stability of intermediates and transition states, ultimately controlling the reaction's efficiency and selectivity.

Molecular Modeling and Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Molecular modeling and quantum chemical calculations provide a foundational understanding of the intrinsic properties of this compound, which in turn dictate its chemical behavior. These computational methods can predict various properties, including molecular geometry, electronic charge distribution, and frontier molecular orbital energies.

Publicly available databases, such as PubChem, provide computationally derived properties for this compound. nih.gov These include its molecular weight, XLogP3 (a measure of lipophilicity), and topological polar surface area. While these are basic descriptors, more advanced quantum chemical calculations can offer deeper insights.

| Property | Value | Source |

| Molecular Weight | 284.09 g/mol | PubChem nih.gov |

| XLogP3 | 3.8 | PubChem nih.gov |

| Monoisotopic Mass | 283.96981 Da | PubChem nih.gov |

| Topological Polar Surface Area | 9.2 Ų | PubChem nih.gov |

| Heavy Atom Count | 13 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

This table presents computationally derived properties of this compound.

The electronic structure of this compound is characterized by the interplay of the electron-donating methoxy group and the electron-withdrawing (by induction) iodo group on the aromatic naphthalene core. Quantum chemical calculations can map the electron density distribution, revealing regions of high and low electron density. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). Calculations of the HOMO and LUMO energies and their spatial distribution can predict the most likely pathways for various chemical reactions. For instance, in a study of 1,7-disubstituted perylene (B46583) diimides, DFT calculations revealed that the attachment of electron-donating groups at the 1,7-positions leads to an increase in the energy levels of the frontier orbitals. researchgate.net A similar effect would be anticipated for the methoxy group in this compound.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Aromatic Structures

The carbon-iodine (C-I) bond in 1-Iodo-7-methoxynaphthalene is the molecule's primary reactive site, rendering it an exceptional building block for creating intricate aromatic and polycyclic aromatic structures. Aryl iodides are generally more reactive than their corresponding bromides and chlorides, making them preferred substrates in a variety of carbon-carbon bond-forming reactions.

This heightened reactivity is particularly exploited in transition-metal-catalyzed cross-coupling reactions. This compound is an ideal substrate for reactions such as the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Heck coupling (with alkenes). These reactions provide reliable and high-yielding pathways to introduce new substituents at the 1-position of the naphthalene (B1677914) ring, forming complex biaryl compounds and other extended aromatic systems. For instance, related iodo-naphthalene compounds, such as 1-iodo-2-methoxynaphthalene (B1296216), have been successfully used in palladium-catalyzed sp²–sp cross-coupling reactions to synthesize various diynes. acs.org These diynes are precursors for constructing more complex molecules like axially chiral quinolines through subsequent cycloaddition reactions. acs.org

Furthermore, iodoarenes like this compound can serve as precursors for hypervalent iodine(III) reagents. These reagents can facilitate metal-free oxidative cross-coupling reactions, providing an alternative pathway for the synthesis of biaryl compounds under mild conditions, avoiding the need for pre-functionalized starting materials. jst.go.jp The compound can also be converted into organometallic reagents, such as organozinc or Grignard reagents, which can then participate in a wide range of nucleophilic substitution and addition reactions to build molecular complexity. cjph.com.cnuni-muenchen.de

Utilization in the Production of Specialty Chemicals and Functional Materials

The 7-methoxynaphthalene scaffold is a core structural motif in several high-value specialty chemicals, most notably in the pharmaceutical industry. This compound serves as a key starting material or intermediate for the synthesis of these compounds due to the facility with which the iodo group can be replaced or used as a handle for chain extension.

A prominent example is the synthesis of the antidepressant drug Agomelatine, which is chemically N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide. chemsrc.com The molecular structure of Agomelatine is critically dependent on the 7-methoxy-1-substituted naphthalene core. Various synthetic routes have been developed to produce Agomelatine, many of which rely on a 7-methoxynaphthalene precursor that is functionalized at the 1-position. juniperpublishers.comgoogle.comresearchgate.net While not all industrial syntheses begin with the iodo-derivative, its use in laboratory and developmental syntheses is valuable for establishing efficient routes to introduce the ethylacetamide side chain via cross-coupling or substitution reactions.

Below is a table summarizing various synthetic strategies for Agomelatine, highlighting the central role of the 7-methoxynaphthalene core.

| Starting Material | Key Transformation Steps | Reference |

| 7-Methoxy-1-tetralone | Aromatization, side-chain formation, and amidation | google.com |

| 2-Naphthol (B1666908) | Friedel-Crafts acylation, reductions, nucleophilic displacement, and amidation | researchgate.net |

| Ethyl-2-(7-methoxynaphthalen-1-yl)acetate | Reduction to alcohol, mesylation, azide (B81097) displacement, reduction to amine, and acetylation | juniperpublishers.com |

| 1-Bromo-7-methoxynaphthalene | Grignard reagent formation followed by reaction with ethylene (B1197577) oxide | cjph.com.cn |

In the realm of functional materials, the naphthalene core is a desirable component for organic electronic and optical materials. Methodologies involving the generation of aryne intermediates from iodo-naphthalenes allow for the synthesis of multisubstituted naphthalenes. oup.com These can be elaborated into larger polycyclic aromatic hydrocarbons (PAHs), such as chrysenes, which are investigated for their unique photophysical properties and potential use in organic electronics. oup.com

Contribution to the Development of Novel Synthetic Methodologies for Naphthalene Scaffolds

The synthesis of polysubstituted naphthalenes often faces challenges with regiochemical control when using traditional methods like electrophilic aromatic substitution. researchgate.net The use of pre-functionalized substrates like this compound provides a powerful solution to this problem, enabling the development of novel and regioselective synthetic methodologies.

The presence of the iodine atom at a specific position (C-1) allows chemists to bypass the inherent selectivity rules of the naphthalene ring system and introduce a wide array of functional groups precisely where desired. This has led to the development of new synthetic strategies that rely on the C-I bond as a versatile chemical handle.

One significant area of development is in aryne chemistry. Naphthalyne intermediates can be selectively generated by activating the iodo group of a suitably substituted precursor. oup.com These highly reactive intermediates can then participate in a variety of transformations, including cycloadditions and multicomponent reactions, to rapidly construct complex, functionalized naphthalene-containing molecules that would be difficult to access otherwise. oup.com

Furthermore, the development of new electrophilic cyclization reactions has provided novel routes to substituted naphthalenes and related fused aromatic systems. nih.gov In these methodologies, iodo-substituted intermediates are often formed, or iodo-reagents are used to trigger the cyclization, underscoring the importance of iodine chemistry in the modern synthesis of naphthalene scaffolds. The ability to form iodo-naphthalenes selectively, which can then undergo further transformations, is a key aspect of these new methods. nih.gov The unique reactivity of compounds like this compound continues to make them valuable substrates for exploring and optimizing new synthetic transformations for the construction of complex aromatic systems.

Biological Activities and Potential in Medicinal Chemistry

Investigation of Antiviral Activity (e.g., against HIV Strains)

While direct studies on the antiviral activity of 1-Iodo-7-methoxynaphthalene are not extensively documented in publicly available research, the broader class of naphthalene (B1677914) derivatives has been investigated for its potential against various viruses, including the Human Immunodeficiency Virus (HIV). nih.govacs.org

Research into naphthalene-based compounds has identified several derivatives with anti-HIV activity. nih.gov For instance, a series of 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides were synthesized and screened for their inhibitory activity against HIV-1 and HIV-2. nih.gov One of the S-alkylated derivatives demonstrated potent inhibition of HIV-1 replication in vitro, with an EC₅₀ value of 0.20 µg/mL, suggesting it could be a lead for developing new antiviral agents. nih.gov

Furthermore, naphthalene sulfonate polymers have been shown to block the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor, a critical step in viral entry into host cells. asm.org These polymers, such as PIC 024-4 and PRO 2000, exhibited inhibitory concentrations (IC₅₀) in the low microgram per milliliter range and demonstrated activity against HIV-1 in various cell types. asm.org Another approach has involved the synthesis of naphthalene diimide derivatives that target G-quadruplex structures in the HIV-1 long terminal repeat (LTR) promoter, thereby suppressing viral transcription. acs.org Some of these compounds showed anti-HIV-1 activity in the low nanomolar range. acs.org

Additionally, 4-(naphthalen-1-yl)-1,2,5-thiadiazol-3-hydroxyl derivatives have been designed as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Three of these analogs displayed moderate inhibitory activity against wild-type HIV-1 replication. nih.gov The presence of an iodine atom in a molecule can modulate its biological properties, and iodinated aromatic compounds are recognized as important intermediates in the synthesis of biologically active molecules. fiveable.memdpi.com The methoxy (B1213986) group is also a common feature in many biologically active compounds. Given these precedents, it is plausible that this compound could be a subject of interest for future antiviral research, although specific studies are required to validate this hypothesis.

Assessment as a Lead Compound for Pharmaceutical Development

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The naphthalene scaffold itself is considered a versatile platform in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. researchgate.netekb.eg

Naphthalene-based compounds have been successfully developed into approved drugs for various conditions, highlighting the potential of this chemical class. ekb.eg The suitability of a compound as a lead is often assessed through computational methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, which can help in the rational design of novel and potent therapeutics. nih.gov For instance, naphthalene-based inhibitors have been designed for enzymes like SARS-CoV papain-like protease (PLpro), with computational studies guiding the selection of promising candidates for further development. nih.gov

The structural modifications of the naphthalene core are a key aspect of lead optimization. researchgate.net The introduction of substituents like halogens and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. fiveable.me Iodinated aromatic compounds are particularly valuable as synthetic intermediates, as the iodine atom can be readily replaced in cross-coupling reactions, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. fiveable.me

While specific data on this compound as a lead compound is scarce, its structure, combining a naphthalene core with iodine and methoxy substituents, presents opportunities for synthetic elaboration and biological screening. Its potential would need to be evaluated through systematic in vitro and in vivo studies to determine its efficacy and safety profile for any given therapeutic target.

Chemical Biology Studies on Molecular Interactions with Biological Targets

The biological activity of a compound is intrinsically linked to its interactions with molecular targets within a biological system. researchgate.net Chemical biology studies aim to elucidate these interactions to understand the mechanism of action of a compound. For naphthalene derivatives, their activity is often associated with their metabolites, which can covalently interact with cellular proteins, thereby influencing various biochemical pathways. researchgate.net

Molecular docking is a computational technique frequently used to predict the binding of a ligand to the active site of a target protein. ijpsjournal.com Studies on naphthalene derivatives have employed this method to understand their interaction with enzymes like cytochrome P450s and aldo-keto reductases. osti.govderpharmachemica.com For instance, molecular docking analysis of naphthalene and its derivatives with P450 2A13 and 2A6 showed correlations between the ligand-interaction energies and the susceptibility of these compounds to be oxidized by these enzymes. osti.gov

The nature and position of substituents on the naphthalene ring play a crucial role in these interactions. Theoretical studies on peri-substituted naphthalenes have highlighted the importance of intramolecular interactions, such as hydrogen and chalcogen bonds, in determining the conformation of the molecule, which in turn influences its binding to a biological target. nih.gov The presence of a methoxy group, as in this compound, can influence the electronic and steric properties of the molecule, potentially affecting its binding affinity and selectivity for a particular target. For example, in a series of melatonin-like agents, the presence and position of a methoxy group on the naphthalene ring were found to be favorable for affinity to the melatonin (B1676174) receptor. nih.gov

Further experimental studies, such as X-ray crystallography of the compound bound to a target protein or spectroscopic techniques like NMR, would be necessary to precisely define the molecular interactions of this compound with any specific biological target.

Structure-Activity Relationship (SAR) Studies for Naphthalene Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. These studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its activity. For naphthalene derivatives, numerous SAR studies have been conducted to understand how different substituents and their positions on the naphthalene ring influence their biological effects. nih.govnih.gov

For instance, in a study of naphthalene derivatives as cycloxygenase (COX) inhibitors, replacing the carboxylic acid function with a methylsulfonamido or methylsulfonyl group did not direct selectivity towards either COX-1 or COX-2. nih.gov In another study on naphthalene-1,4-dione analogues as anticancer agents, the incorporation of an imidazole (B134444) ring was found to enhance both potency and selectivity, while the presence of halogen atoms was critical for maintaining potency. rsc.org

The position of the substituents is also a critical factor. In the design of melatonin-like ligands, a series of N-acyl-disubstituted phenethylamines showed that a methoxy group in the ortho position of the side chain was favorable for receptor affinity. This effect was confirmed in a series of naphthalene derivatives, where N-[2-(2-methoxynaphthyl)ethyl]propionamide and N-[2-(2,7-dimethoxynaphthyl)ethyl]cyclopropylformamide were identified as potent ligands for melatonin binding sites. nih.gov

These examples underscore the importance of systematic structural modifications in elucidating the SAR of naphthalene derivatives. For this compound, a comprehensive SAR study would involve the synthesis and biological evaluation of analogs with variations in the position and nature of the iodo and methoxy groups, as well as the introduction of other functional groups, to map out the structural requirements for a desired biological activity.

Potential as Enzyme Inhibitors or Modulators of Biological Pathways

Naphthalene derivatives have been widely investigated as inhibitors of various enzymes and modulators of biological pathways. derpharmachemica.comnih.gov The inhibition of enzymes is a common mechanism of action for many therapeutic drugs. ontosight.ai

For example, certain 6-methoxynaphthalene derivatives have been synthesized and evaluated for their antiproliferative activities, with some compounds showing promising inhibitory activity against the colon cancer cell line HCT-116. derpharmachemica.com Molecular modeling suggested that these active compounds could act as inhibitors of the enzyme AKR1C3. derpharmachemica.com Similarly, other naphthalene derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation. nih.gov

The naphthalene scaffold has also been used to design inhibitors for other enzyme classes. For instance, naphthalene diimides have been developed as inhibitors of HIV-1 promoter activity by targeting G-quadruplexes. acs.org Furthermore, the metabolism of naphthalene itself involves cytochrome P450 enzymes, and exposure to naphthalene can modulate the activity of these and other biotransformation enzymes, leading to downstream effects like oxidative stress. frontiersin.org

Given the documented activity of various methoxynaphthalene derivatives as enzyme inhibitors, it is conceivable that this compound could also exhibit inhibitory activity against certain enzymes. However, without specific experimental data, this remains a hypothesis that would require validation through in vitro enzyme assays.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Catalytic Approaches for 1-Iodo-7-methoxynaphthalene Transformations

The transformation of this compound, primarily through cross-coupling reactions, is a cornerstone of its utility. Future research is focused on creating catalytic systems that are not only efficient but also sustainable and versatile.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, have been workhorses for creating C-C bonds using iodo-naphthalene derivatives. chinesechemsoc.orgarkat-usa.org A significant trend is the design of "smart" catalytic systems. For instance, a palladium-chiral diamine catalyst featuring a crown ether side arm has been developed for asymmetric Suzuki-Miyaura reactions. This system demonstrates high enantioselectivity in constructing axially chiral biaryls, a class of compounds important in stereoselective synthesis. chinesechemsoc.org Future work will likely involve optimizing such catalysts to broaden their substrate scope and improve performance under even milder conditions.

Beyond palladium, other transition metals are being explored. Cobalt-catalyzed [2+2+2] cycloaddition reactions, for example, have been used with derivatives like 1-iodo-2-methoxynaphthalene (B1296216) to synthesize complex polycyclic structures. acs.org The development of catalysts based on more abundant and less toxic metals is a key goal for sustainable chemistry.

A major leap forward is the development of transition-metal-free reactions. acs.org These methods often rely on the activation of the carbon-iodine bond through alternative means, such as using hypervalent iodine reagents or photochemistry. acs.org Light-induced transformations, in particular, represent a clean and renewable approach, harnessing light energy to drive reactions under benign conditions. acs.org

Table 1: Examples of Catalytic Transformations Involving Iodo-methoxynaphthalene Derivatives

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Suzuki-Miyaura | Palladium-chiral diamine with crown ether | 1-Iodo-2-methoxynaphthalene, 1-Naphthylboronic acid | Axially chiral biaryls | chinesechemsoc.org |

| [2+2+2] Cycloaddition | Cobalt-based catalyst | 1-Iodo-2-methoxynaphthalene, Diynes, Nitriles | Axially chiral tetrahydroquinolines | acs.org |

| Stille Coupling | Pd(PPh₃)₄ | (2-Methoxy-1-naphthyl)-trimethylstannane, 1-Iodo-2-methoxynaphthalene | 1,1'-Binaphthalene derivatives | arkat-usa.org |

| SRN1 Reaction | Photoinitiated, no metal catalyst | 1-Iodo-2-methoxynaphthalene, 2-Naphthol (B1666908) anion | 1,1'-Binaphthalene derivatives | arkat-usa.org |

Exploration of Green Chemistry Methodologies in Synthesis and Application

Adherence to the principles of green chemistry is a major trend in modern chemical synthesis. scirp.org For this compound, this involves rethinking both its synthesis and its subsequent use in reactions.

One significant area of improvement is the iodination process itself. Traditional methods can involve harsh reagents. Greener protocols are being developed that use safer and more environmentally benign oxidants. For instance, the oxidative iodination of arenes has been successfully achieved using sodium percarbonate (a solid source of hydrogen peroxide) or a combination of hydrogen peroxide and alkali metal halides. scirp.orgmdpi.com These reactions can often be performed in greener solvents, such as water.

The use of aqueous micellar media represents a powerful green chemistry strategy. scirp.orgscirp.org Surfactants like cetyltrimethylammonium bromide (CTAB) can form micelles in water, creating micro-reactors that can solubilize organic compounds like naphthalene (B1677914) derivatives and facilitate reactions, eliminating the need for volatile organic solvents. scirp.orgscirp.org

Furthermore, the concept of atom economy is central to green chemistry. researchgate.net Research into catalytic cycles where the iodine component is regenerated in situ, using a sacrificial oxidant, aligns with this principle. This approach minimizes waste by using the iodoarene in catalytic instead of stoichiometric amounts. acs.org The use of ionic liquids as alternative, non-volatile reaction media is another promising avenue being explored in broader organic synthesis. researchgate.net

Table 2: Comparison of Traditional vs. Green Iodination Approaches

| Feature | Traditional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Oxidant | Elemental halogens (e.g., I₂) with metal catalysts | Hydrogen peroxide, Sodium percarbonate | scirp.orgmdpi.com |

| Solvent | Organic solvents | Water, Aqueous micellar media | scirp.orgscirp.org |

| Byproducts | Hydrohalic acids, metal waste | Water | scirp.orgmdpi.com |

| Sustainability | Lower atom efficiency, hazardous reagents | Higher atom efficiency, environmentally benign reagents | acs.orgscirp.org |

Integration of Advanced Experimental and Computational Studies for Deeper Mechanistic Understanding

A deeper understanding of reaction mechanisms is crucial for designing more efficient and selective chemical transformations. The integration of advanced experimental techniques with high-level computational studies is a powerful trend that is being applied to reactions involving this compound and its isomers.

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the intricacies of reaction pathways. chinesechemsoc.orgresearchgate.net For example, in the development of the "smart" palladium catalyst for Suzuki-Miyaura coupling, DFT calculations were used to model the possible transition states. chinesechemsoc.org This provided insight into how multiple secondary interactions within the catalyst's molecular pocket lead to high enantioselectivity, an understanding that would be difficult to achieve through experimentation alone. chinesechemsoc.org

Similarly, computational studies have been used to explain the observed yields in the SRN1 synthesis of binaphthalene derivatives. arkat-usa.org By performing calculations (using methods like AM1 and B3LYP), researchers attributed the reaction outcomes to the kinetic factors of the radical-nucleophile coupling step, providing a rational basis for optimizing the reaction. arkat-usa.org Thermodynamic calculations using DFT have also been employed to analyze the reversibility of electrophilic iodination of naphthalenes, explaining why certain reactions are more challenging than others. researchgate.net This synergy between prediction and practice accelerates the development of new and improved synthetic methods.

Expansion of Research into New Applications in Materials Science and Biomedical Fields

While this compound is a valuable synthetic intermediate, its true potential lies in the properties of the final molecules it helps create. There is a significant push to expand its applications in cutting-edge areas of materials science and biomedical research. evitachem.comlookchem.com

In the biomedical field, iodo-methoxynaphthalene derivatives are crucial building blocks for pharmaceuticals. A prominent example is the use of this compound as a key precursor in the synthesis of Agomelatine, a melatonin (B1676174) agonist and serotonin (B10506) antagonist used as an antidepressant. chemsrc.com Its structural motif is clearly valuable for creating bioactive molecules.

Another exciting biomedical application is in the development of advanced diagnostic tools. Researchers have synthesized novel fluorescent probes by coupling ethynyl-substituted aromatic molecules (like 2-ethynyl-6-methoxynaphthalene) with other heterocyclic structures via Sonogashira cross-coupling reactions. scholaris.ca The resulting compounds can act as environmentally sensitive fluorescent probes, changing their light-emitting properties based on their surroundings. Such probes have potential applications in bioimaging and diagnostics. lookchem.comscholaris.ca

In materials science, the naphthalene core is a desirable component for organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to functionalize the naphthalene ring through the iodo-group allows for the fine-tuning of electronic properties and the synthesis of novel polymers and specialty materials with specific optical or conductive characteristics. evitachem.com

Table 3: Emerging Applications of this compound Derivatives

| Field | Application | Specific Example | Resulting Function | Reference |

|---|---|---|---|---|

| Biomedical | Pharmaceutical Synthesis | Intermediate for Agomelatine | Antidepressant drug | chemsrc.com |

| Biomedical | Fluorescent Probes | Synthesis of 7-arylethynyl-7-deazaadenosine analogs | Environmentally sensitive probes for bioimaging/diagnostics | scholaris.ca |

| Materials Science | Specialty Chemicals | Production of functional materials | Materials with specific optical or electronic properties | evitachem.comlookchem.com |

Q & A

Basic: What are the recommended protocols for synthesizing 1-Iodo-7-methoxynaphthalene with high purity and yield?

Methodological Answer:

Synthesis typically involves iodination of 7-methoxynaphthalene using iodine monochloride (ICl) or iodine with an oxidizing agent (e.g., HNO₃) under controlled temperature (0–5°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield optimization requires monitoring reaction kinetics and intermediates using TLC. For structural validation, compare spectral data (e.g., ¹H NMR, ¹³C NMR, and FTIR) with reference libraries .

Basic: How can researchers characterize the electronic properties of this compound for mechanistic studies?

Methodological Answer:

Use photoelectron spectroscopy (PE) to measure ionization energy (IE), which reflects electron-donating/withdrawing effects of substituents. For example, IE values for methoxy-substituted naphthalenes range between 7.70–7.72 eV . Computational methods (DFT or Hartree-Fock) can supplement experimental data by modeling HOMO-LUMO gaps and charge distribution. Cross-reference experimental and theoretical results to validate electronic structure hypotheses .

Advanced: What experimental design principles minimize bias in toxicological studies of this compound?

Methodological Answer:

Adopt the systematic review framework from ATSDR’s toxicological profiles:

- Step 1: Define inclusion criteria (species, exposure routes, health outcomes) to ensure relevance (Table B-1) .

- Step 2: Randomize dose administration and conceal group allocation to reduce selection bias (Table C-7) .

- Step 3: Use risk-of-bias tools (Table C-6/C-7) to assess missing outcome data and dose randomization .

- Step 4: Rate confidence in evidence using criteria like "High Initial Confidence" (≥3/4 "yes" responses to bias questions) .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Data Harmonization: Re-extract raw data from primary studies (Table C-2) to standardize metrics (e.g., LD₅₀, NOAEL) .

- Confounding Factor Analysis: Evaluate differences in exposure routes (inhalation vs. dermal), species-specific metabolism, and solvent carriers .

- Meta-Analysis: Apply statistical models (e.g., fixed/random effects) to quantify heterogeneity. Use funnel plots to detect publication bias .

Advanced: What strategies validate the role of this compound in enzymatic assays (e.g., cytochrome c peroxidase)?

Methodological Answer:

- Substrate Specificity Testing: Compare reaction rates of this compound with non-iodinated analogs (e.g., 1-Methoxynaphthalene) under identical conditions .

- Kinetic Profiling: Use stopped-flow spectroscopy to measure and . Adjust pH (6.0–7.5) to optimize enzyme activity.

- Mechanistic Probes: Introduce competitive inhibitors (e.g., azide) or isotopically labeled substrates (¹⁸O₂) to trace oxygen transfer pathways .

Advanced: How should researchers design environmental fate studies for this compound?

Methodological Answer:

- Partitioning Studies: Measure log (octanol-water) and (organic carbon) to predict bioaccumulation and soil adsorption .

- Degradation Pathways: Use LC-MS/MS to identify photolysis/byproducts under UV light (λ = 254 nm) and biodegradation metabolites in sludge .

- Monitoring Protocols: Deploy passive samplers in air/water matrices and validate with GC-ECD or HPLC-PDA .

Advanced: What computational approaches predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Transition State Modeling: Use DFT (B3LYP/6-311+G(d,p)) to calculate activation energies for Suzuki-Miyaura couplings. Compare with experimental yields .

- Solvent Effects: Simulate polarity (e.g., DMF vs. THF) using COSMO-RS to optimize reaction conditions.

- Halogen Bond Analysis: Map electrostatic potentials (MEPs) to identify nucleophilic attack sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.